Vanillylmethanol 4-Glucuronide-d3

LC-MS/MS Stable-isotope dilution Metabolite quantification

Vanillylmethanol 4-Glucuronide‑d3 (CAS 948028‑93‑1) is a stable‑isotope‑labelled glucuronide conjugate of the vanillin metabolite vanillylmethanol (4‑hydroxy‑3‑methoxybenzyl alcohol). The compound carries three deuterium atoms, resulting in a molecular formula of C₁₅H₁₇D₃O₉ and a molecular weight of 347.33 g mol⁻¹.

Molecular Formula C15H20O9
Molecular Weight 347.33 g/mol
Cat. No. B12422180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillylmethanol 4-Glucuronide-d3
Molecular FormulaC15H20O9
Molecular Weight347.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3
InChIKeyFPHRLHBSOJUFOE-ASEKTBJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillylmethanol 4-Glucuronide-d3 – A Deuterated Phase‑II Metabolite Reference for Quantitative Bioanalysis


Vanillylmethanol 4-Glucuronide‑d3 (CAS 948028‑93‑1) is a stable‑isotope‑labelled glucuronide conjugate of the vanillin metabolite vanillylmethanol (4‑hydroxy‑3‑methoxybenzyl alcohol). The compound carries three deuterium atoms, resulting in a molecular formula of C₁₅H₁₇D₃O₉ and a molecular weight of 347.33 g mol⁻¹ . It belongs to the class of O‑acyl‑glucuronides that are formed during phase‑II detoxification of dietary and fragrance aldehydes . Because the deuterium labelling introduces a mass shift of +3 Da relative to the unlabelled metabolite (MW 344.31 g mol⁻¹), the compound is principally employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays, where it enables matrix‑effect‑corrected quantification of endogenous vanillylmethanol 4‑glucuronide in plasma, urine and tissue samples .

Why Unlabelled or Structural‑Analog Internal Standards Cannot Replace Vanillylmethanol 4‑Glucuronide‑d3 in Regulated Bioanalysis


In quantitative LC‑MS/MS bioanalysis, the internal standard must closely mimic the analyte’s extraction recovery, chromatographic retention and ionisation efficiency to correct for variable matrix effects . Unlabelled vanillylmethanol 4‑glucuronide cannot serve as an IS because it is normally present in biological samples ; its addition would elevate the measured signal and violate the fundamental requirement that the IS be absent from the test matrix. Structural analogs such as vanillylmethanol sulfate or protocatechuic aldehyde glucuronide exhibit different polarity, pKa and fragmentation patterns, which lead to divergent extraction recoveries and ion‑suppression/enhancement behaviours that are not correlated with the analyte . Deuterated internal standards that lack the specific 4‑O‑glucuronide linkage or that are labelled at exchangeable positions risk deuterium‑hydrogen back‑exchange under common sample‑preparation conditions (e.g. acidic or basic hydrolysis, prolonged storage), rendering the IS unstable and the assay unreliable . Vanillylmethanol 4‑Glucuronide‑d3, bearing three non‑exchangeable deuterium atoms on the methoxy group, avoids these pitfalls while providing the closest possible physicochemical match to the target analyte.

Quantitative Differentiation Evidence for Vanillylmethanol 4‑Glucuronide‑d3 Against Closest Analogs


Mass Spectrometric Selectivity: +3 Da Shift vs. Unlabelled Vanillylmethanol 4‑Glucuronide

The d3‑label provides a clean mass shift of +3 m/z relative to the endogenous metabolite, enabling baseline‑resolved selected reaction monitoring (SRM) without spectral overlap . In contrast, unlabelled vanillylmethanol 4‑glucuronide produces an identical m/z and cannot be distinguished from the endogenous analyte, precluding its use as an internal standard . The nominal mass difference of 3.02 Da is sufficient to avoid isotopic cross‑talk, as the natural abundance [M+3] isotope contribution of the unlabelled compound is <0.1 % .

LC-MS/MS Stable-isotope dilution Metabolite quantification

Chromatographic Co‑elution Fidelity: Deuterated vs. Structural‑Analog Internal Standard

The d3‑Glucuronide co‑elutes with the endogenous analyte under reversed‑phase HPLC conditions (C18, water‑acetonitrile + 0.1 % formic acid), with a retention time difference (ΔRT) typically <0.02 min . By contrast, the sulfate conjugate of vanillylmethanol and protocatechuic aldehyde glucuronide show ΔRT values of 0.8–1.2 min and 0.5–0.7 min, respectively, under identical gradient conditions . Because matrix‑induced ion suppression varies across the chromatographic elution window, a large ΔRT means the IS experiences a different matrix environment than the analyte, compromising quantification accuracy .

HPLC retention time Matrix effect correction Internal standard selection

Isotopic Purity and Back‑Exchange Stability vs. Alternative Deuterated Glucuronides

The methoxy‑group labelling strategy yields an isotopic purity ≥95 % (atom D) for the d3‑Glucuronide, as reported by multiple suppliers . Because the deuterium atoms are placed on a methoxy substituent remote from the glucuronide ester linkage, they are not susceptible to back‑exchange during typical sample preparation steps (protein precipitation, solid‑phase extraction, β‑glucuronidase hydrolysis) . In comparison, glucuronide internal standards labelled with deuterium at the glucuronic acid hydroxyl positions can lose up to 15–30 % of their label within 24 h under mildly alkaline conditions (pH 8–9) due to proton exchange .

Deuterium enrichment Isotopic purity Method robustness

Regulatory Acceptance and Method Reproducibility: Deuterated vs. Non‑Isotopic Internal Standard

Regulatory guidance (FDA, EMA) recommends stable‑isotope‑labelled internal standards for LC‑MS/MS assays to achieve the required accuracy (±15 %) and precision (≤15 % CV) . Comparative data for glucuronide metabolite assays show that methods employing deuterated IS achieve inter‑day precision of 3.2–8.7 % CV and accuracy of 94–107 % across three quality‑control levels, whereas protocols using non‑isotopic structural analogs report inter‑day precision of 12–22 % CV and accuracy of 78–115 % . The d3‑Glucuronide, as the exact isotopic match for vanillylmethanol 4‑glucuronide, is positioned to deliver the tightest precision/accuracy profile within this class.

FDA bioanalytical guidance Assay reproducibility Precision and accuracy

Procurement‑Driven Application Scenarios for Vanillylmethanol 4‑Glucuronide‑d3


Validated LC‑MS/MS Quantification of Vanillylmethanol 4‑Glucuronide in Human Plasma for Pharmacokinetic Studies

When quantifying endogenous or administered vanillin metabolites in clinical pharmacokinetic trials, regulatory guidelines (FDA/EMA) require a stable‑isotope‑labelled IS to correct for matrix effects. Vanillylmethanol 4‑Glucuronide‑d3 co‑elutes precisely with the target analyte (ΔRT <0.02 min) and provides a +3 Da mass shift that eliminates endogenous analyte interference . The methoxy‑group‑anchored deuterium atoms resist back‑exchange, ensuring consistent IS response throughout the analytical batch and enabling the inter‑day precision of 3.2–8.7 % CV expected for deuterated IS‑based glucuronide assays .

Metabolite Identification and Profiling in In‑Vitro Skin Metabolism Models (Human/Pig Explants)

In skin‑explant metabolism studies where vanillylmethanol 4‑glucuronide is a major phase‑II metabolite (representing 9.6 % of applied dose in human skin vs. 21.2 % in pig skin), the d3‑IS allows accurate cross‑species comparison without interference from the high endogenous background . The ability to spike a known amount of d3‑standard before sample extraction enables recovery‑corrected quantification, which is essential when comparing metabolic rates between species or treatment groups in cosmetic safety assessments.

Quality Control of Vanillin‑Derived Flavour and Fragrance Ingredients: Metabolic Residue Testing

Manufacturers of vanillin‑derived flavours or fragrances may need to quantify residual vanillylmethanol glucuronide in biological monitoring programmes. The d3‑IS supports regulatory‑compliant residue testing by providing the closest possible physicochemical match to the analyte, thereby meeting the FDA requirement that “the IS should be a stable‑isotope‑labelled version of the analyte whenever possible” . Use of the unlabelled compound as IS is prohibited because of endogenous occurrence; structural analogs introduce unacceptable quantification bias (accuracy 78–115 % vs. 94–107 % for deuterated IS) .

Internal Standard for Multi‑Analyte Glucuronide Panels in Dietary Polyphenol Exposure Studies

Large‑scale metabolomics or dietary polyphenol exposure studies often require simultaneous quantification of multiple glucuronide conjugates. Vanillylmethanol 4‑Glucuronide‑d3 can serve as a representative deuterated IS for the vanillin‑metabolite sub‑panel, where its retention time and ionisation characteristics bracket those of structurally related glucuronides (e.g., vanillin glucuronide, protocatechuic aldehyde glucuronide) . The compound’s isotopic purity ≥95 % atom D and absence of exchangeable deuterium ensure consistent spike‑in accuracy across hundreds of injections, avoiding the systematic drift observed with labile‑site‑labelled standards .

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